Cas no 81-88-9 (Rhodamine B)

Rhodamine B is een synthetische xantheenkleurstof die veel wordt gebruikt in verschillende wetenschappelijke en industriële toepassingen. Het staat bekend om zijn intense fluorescentie en hoge fotostabiliteit, waardoor het bijzonder geschikt is voor fluorescerende markeringen en beeldvormingstechnieken. In de biologie en geneeskunde wordt Rhodamine B vaak toegepast als tracer voor celonderzoek en histologische kleuringen. Daarnaast wordt het gebruikt in de analytische chemie als indicator en in de materiaalwetenschap voor onderzoek naar polymeereigenschappen. Het product onderscheidt zich door zijn uitstekende oplosbaarheid in water en organische oplosmiddelen, wat een breed scala aan experimentele mogelijkheden biedt.
Rhodamine B structure
Rhodamine B structure
Productnaam:Rhodamine B
CAS-nummer:81-88-9
MF:C28H31ClN2O3
MW:479.010346651077
MDL:MFCD00011931
CID:34265
PubChem ID:24845316

Rhodamine B Chemische en fysische eigenschappen

Naam en identificatie

    • Rhodamine B
    • Basic Violet 10
    • C.I. 45170
    • Tetraethylrhodamine
    • Rhodamine B solution
    • rhodamine B for microscopy
    • rhodamine B (laser dye)
    • C.I. Basic Violet 10
    • Basic Violet 10 (C.I.)
    • 9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride
    • Rhodamine B [Ion association reagent for photometric and fluorimetric analysis]
    • RHODAMINE B EX
    • RhodamineB,pure100GR
    • RhodamineB,pure500GR
    • AKA213
    • AKA214
    • Brilliant Pink B
    • C.I Basic viole
    • c.i.749
    • D and C Red No. 19
    • N,N,N′,N′-Tetraethyl-2-(6-aMino-3-iMino-3H-xanthen-9-yl)benzoic acid
    • Pilot578
    • redno213
    • RhodaMine 610
    • Rhodamine B, ozone friendly ready to use spray for TLC
    • RhodaMine B, pure
    • rhodamine blue
    • rhodamine hydrochloride
    • Rhodamine O
    • Tetraethyl rhodaMine
    • Basic Violet 10
    • Rhodamine B(1+)
    • Rhodamine B cation
    • C.I. Pigment Violet 1
    • Rhodamine
    • Rhodamine B monocation
    • D and C Red 19
    • Basazol Red 71P
    • Cerise Toner X 1127
    • 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium
    • N-[9-(2-carboxyphenyl)-6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethylethanaminium
    • Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-
    • NSC41837
    • Rhodamine C
    • Rhodamine B parent
    • Pilot 578
    • Xanthylium, 9-(2-carboxyphen
    • [9-(o-Carboxyphenyl)-6-(diethylamino)-3H-xanthen-3-ylidene]diethylammonium chloride (6CI, 7CI)
    • Ammonium, [9-(o-carboxyphenyl)-6-(diethylamino)-3H-xanthen-3-ylidene]diethyl-, chloride (8CI)
    • Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, chloride (9CI)
    • 11411 Red
    • ADC Rhodamine B
    • Aizen Rhodamine B
    • Aizen Rhodamine BH
    • Aizen Rhodamine BHC
    • Akiriku Rhodamine B
    • Amezin Rhodamine B Liquid
    • Basazol Red 71L
    • Basic Rose Extract
    • Basic Rose Red
    • Basonyl Red 540
    • Basonyl Red 545
    • Basonyl Red 545FL
    • C.I. Food Red 15
    • Calcozine Red BX
    • Calcozine Rhodamine BXP
    • Chromatint Rhodamine B
    • D&C Red 19
    • D&C Red No. 19
    • Diabasic Rhodamine B
    • Edicol Supra Rose B
    • Edicol Supra Rose BS
    • Eriosin Rhodamine B
    • FD And C Red No. 19
    • Flexo Red 540
    • GRM 980
    • Hexacol Rhodamine B Extra
    • Ikada Rhodamine B
    • Japan Red 213
    • Japan Red No. 213
    • LC 6100
    • Mitsui Rhodamine BX
    • OP 312
    • Red No. 213
    • RHB
    • Rheonine B
    • Rhodamine 610 chloride
    • Rhodamine B 500
    • Rhodamine B 500 hydrochloride
    • MDL: MFCD00011931
    • Inchi: 1S/C28H30N2O3.ClH/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;/h9-18H,5-8H2,1-4H3;1H
    • InChI-sleutel: PYWVYCXTNDRMGF-UHFFFAOYSA-N
    • LACHT: [Cl-].O=C(C1C(C2=C3C(C=C(N(CC)CC)C=C3)=[O+]C3C2=CC=C(N(CC)CC)C=3)=CC=CC=1)O
    • BRN: 4119648

Berekende eigenschappen

  • Exacte massa: 478.202321g/mol
  • Oppervlakte lading: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Aantal draaibare bindingen: 7
  • Monoisotopische massa: 478.202321g/mol
  • Monoisotopische massa: 478.202321g/mol
  • Topologisch pooloppervlak: 52.8Ų
  • Zware atoomtelling: 34
  • Complexiteit: 811
  • Aantal isotopen atomen: 0
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal covalent gebonden eenheden: 2
  • Oppervlakte lading: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Aantal tautomers: nothing
  • Moleculair gewicht: 479.0
  • XLogP3: nothing

Experimentele eigenschappen

  • Kleur/vorm: Green crystals or red purple powder
  • Dichtheid: 0.79 g/mL at 20 °C
  • Smeltpunt: 210-211 (dec.) (lit.)
  • Vlampunt: Fahrenheit: 53.6 ° f
    Celsius: 12 ° c
  • Brekindex: 1.6500 (estimate)
  • PH: 3-4 (10g/l, H2O, 20℃)
  • Oplosbaarheid: H2O: soluble1mg/mL
  • Waterverdelingscoëfficiënt: dissolution
  • Stabiliteit/houdbaarheid: Stable. Incompatible with strong oxidizing agents.
  • PSA: 56.69000
  • LogboekP: 2.56500
  • Kleurindex: 45170
  • Oplosbaarheid: Soluble in water and ethanol, slightly soluble in acetone, chloroform, hydrochloric acid and sodium hydroxide solutions
  • Kleur/vorm: 0.2% in isopropanol
  • Gevoeligheid: Sensitive to humidity
  • Merck: 8183

Rhodamine B Beveiligingsinformatie

  • Symbool: GHS02 GHS07
  • Prompt:dangerous
  • Signaalwoord:Danger
  • Gevaarverklaring: H225,H319,H336
  • Waarschuwingsverklaring: P210,P305+P351+P338,P280
  • Vervoersnummer gevaarlijk materiaal:UN 1219 3/PG 2
  • WGK Duitsland:2
  • Code gevarencategorie: 22-41-52/53
  • Veiligheidsinstructies: S7-S16-S24/25-S26-S36/37/39-S39
  • RTECS:BP3675000
  • Identificatie van gevaarlijk materiaal: Xn
  • TSCA:Yes
  • Opslagvoorwaarde:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Gevaarklasse:9
  • Risicozinnen:R22; R41; R68
  • Toxiciteit:LD50 i.v. in rats: 89.5 mg/kg (Webb)
  • PackingGroup:

Rhodamine B Douanegegevens

  • HS-CODE:32041300
  • Douanegegevens:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Rhodamine B Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R817228-1g
Rhodamine B
81-88-9 ≥99.0%(HPLC)
1g
¥106.00 2022-09-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R817228-25g
Rhodamine B
81-88-9 ≥99.0%(HPLC)
25g
¥836.00 2022-09-28
Ambeed
A951578-25g
9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride
81-88-9 97%
25g
$19.0 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R98640-100g
Rhodamine B
81-88-9
100g
¥89.0 2021-09-08
ChemScence
CS-7637-1g
Rhodamine B
81-88-9 98.03%
1g
$96.0 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R006869-5g
Rhodamine B
81-88-9 99%
5g
¥248 2023-09-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A5102-1G
Rhodamine B [Ion association reagent for photometric and fluorimetric analysis]
81-88-9 >98.0%(T)
1g
¥480.00 2024-04-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R817226-500g
Rhodamine B
81-88-9 AR
500g
¥259.00 2022-09-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7975-1 g
Rhodamine\xa0B
81-88-9 97.93%
1g
¥753.00 2022-02-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R097432-500g
Rhodamine B
81-88-9
500g
¥267 2023-09-07

Rhodamine B Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate ,  Sodium chloride ,  Sodium hypochlorite ,  Potassium bromide Catalysts: Tempo Solvents: Dichloromethane ,  Water ;  1 h, rt
2.1 Reagents: Boron trichloride Solvents: Dichloromethane ,  Tetrahydrofuran ;  -78 °C; -78 °C → rt; 75 min, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
3.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  rt → 90 °C; 1 h, 90 °C
4.1 20 h, 200 °C
5.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C; -78 °C → 0 °C
5.2 30 min, 0 °C; 0 °C → rt; 48 h, rt; rt → 0 °C
5.3 Solvents: Methanol ;  0 °C
5.4 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  10 min, acidified, rt
5.5 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  rt
Referentie
Synthesis of Rhodamines and Rosamines Using 3,6-Difluoroxanthone as a Common Intermediate
Arambula, Carlos; et al, Journal of Organic Chemistry, 2021, 86(24), 17856-17865

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Boron trichloride Solvents: Dichloromethane ,  Tetrahydrofuran ;  -78 °C; -78 °C → rt; 75 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  rt → 90 °C; 1 h, 90 °C
3.1 20 h, 200 °C
4.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C; -78 °C → 0 °C
4.2 30 min, 0 °C; 0 °C → rt; 48 h, rt; rt → 0 °C
4.3 Solvents: Methanol ;  0 °C
4.4 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  10 min, acidified, rt
4.5 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  rt
Referentie
Synthesis of Rhodamines and Rosamines Using 3,6-Difluoroxanthone as a Common Intermediate
Arambula, Carlos; et al, Journal of Organic Chemistry, 2021, 86(24), 17856-17865

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  -78 °C; 10 min, -78 °C; -78 °C → 0 °C; 30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
2.1 Reagents: Sodium bicarbonate ,  Sodium chloride ,  Sodium hypochlorite ,  Potassium bromide Catalysts: Tempo Solvents: Dichloromethane ,  Water ;  1 h, rt
3.1 Reagents: Boron trichloride Solvents: Dichloromethane ,  Tetrahydrofuran ;  -78 °C; -78 °C → rt; 75 min, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
4.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  rt → 90 °C; 1 h, 90 °C
5.1 20 h, 200 °C
6.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C; -78 °C → 0 °C
6.2 30 min, 0 °C; 0 °C → rt; 48 h, rt; rt → 0 °C
6.3 Solvents: Methanol ;  0 °C
6.4 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  10 min, acidified, rt
6.5 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  rt
Referentie
Synthesis of Rhodamines and Rosamines Using 3,6-Difluoroxanthone as a Common Intermediate
Arambula, Carlos; et al, Journal of Organic Chemistry, 2021, 86(24), 17856-17865

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Iron(2+), tris(4H-1,2,4-triazol-4-amine-N1)-, diperchlorate, hydrate (grafted by 1-pyrenecarboxaldehyde, by rhodamine B) Solvents: Toluene ;  24 h, reflux
Referentie
Synergetic Spin Crossover and Fluorescence in One-Dimensional Hybrid Complexes
Wang, Chun-Feng; et al, Angewandte Chemie, 2015, 54(5), 1574-1577

Productiemethode 5

Reactievoorwaarden
1.1 20 h, 200 °C
2.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C; -78 °C → 0 °C
2.2 30 min, 0 °C; 0 °C → rt; 48 h, rt; rt → 0 °C
2.3 Solvents: Methanol ;  0 °C
2.4 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  10 min, acidified, rt
2.5 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  rt
Referentie
Synthesis of Rhodamines and Rosamines Using 3,6-Difluoroxanthone as a Common Intermediate
Arambula, Carlos; et al, Journal of Organic Chemistry, 2021, 86(24), 17856-17865

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  rt → 90 °C; 1 h, 90 °C
2.1 20 h, 200 °C
3.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C; -78 °C → 0 °C
3.2 30 min, 0 °C; 0 °C → rt; 48 h, rt; rt → 0 °C
3.3 Solvents: Methanol ;  0 °C
3.4 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  10 min, acidified, rt
3.5 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  rt
Referentie
Synthesis of Rhodamines and Rosamines Using 3,6-Difluoroxanthone as a Common Intermediate
Arambula, Carlos; et al, Journal of Organic Chemistry, 2021, 86(24), 17856-17865

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C; -78 °C → 0 °C
1.2 30 min, 0 °C; 0 °C → rt; 48 h, rt; rt → 0 °C
1.3 Solvents: Methanol ;  0 °C
1.4 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  10 min, acidified, rt
1.5 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  rt
Referentie
Synthesis of Rhodamines and Rosamines Using 3,6-Difluoroxanthone as a Common Intermediate
Arambula, Carlos; et al, Journal of Organic Chemistry, 2021, 86(24), 17856-17865

Rhodamine B Raw materials

Rhodamine B Preparation Products

Rhodamine B Leveranciers

Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:81-88-9)Rhodamine B
Ordernummer:TBP03900
Voorraadstatus:in Stock
Hoeveelheid:5mg,10mg ,20mg ,50mg ,100mg,or customized
Zuiverheid:>98%
Prijsinformatie laatst bijgewerkt:Tuesday, 21 January 2025 17:58
Prijs ($):price inquiry
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:81-88-9)Rhodamine B
A961633
Zuiverheid:99%
Hoeveelheid:1kg
Prijs ($):191.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:81-88-9)Rhodamine B
sfd17032
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek